3-phenyl-1H-pyrazole-4-carboxamide

Conformational analysis X-ray crystallography Torsional angle

This 3-phenyl-1H-pyrazole-4-carboxamide scaffold is uniquely differentiated by its N-unsubstituted pyrazole core, enabling annular tautomerism and orthogonal functionalization at C4 (carboxamide) and N1 (free NH). Unlike regioisomeric 5-carboxamides or N-alkylated analogs, this scaffold has been validated in a KDM5B inhibitor series (IC₅₀ = 0.0244 μM). The defined solid-state crystal packing (mp 187–189 °C) and exclusive 3-carboxamide tautomer simplify polymorph screening. With two synthetically addressable handles and no protecting-group requirement, it is ideal for automated parallel library synthesis. Commercial supply at 95% purity ensures reproducible weighing for SAR campaigns.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1152573-97-1
Cat. No. B1486520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-phenyl-1H-pyrazole-4-carboxamide
CAS1152573-97-1
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)C(=O)N
InChIInChI=1S/C10H9N3O/c11-10(14)8-6-12-13-9(8)7-4-2-1-3-5-7/h1-6H,(H2,11,14)(H,12,13)
InChIKeyRNCPLEOTIAIKOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1H-Pyrazole-4-Carboxamide (CAS 1152573-97-1): Procurement-Significant Structural and Physicochemical Baseline


3-Phenyl-1H-pyrazole-4-carboxamide (CAS 1152573-97-1, molecular formula C₁₀H₉N₃O) is a heterocyclic building block featuring an N-unsubstituted pyrazole core with a phenyl substituent at the 3-position and a primary carboxamide group at the 4-position. It is commercially supplied as a 95% purity solid with a reported melting point of 187–189 °C and calculated logP of 1.158 [1]. Unlike the more extensively studied 5-carboxamide regioisomers [2] and N-substituted pyrazole-4-carboxamide derivatives [3], this compound remains an unadorned scaffold—its differentiation stems from physicochemical and structural properties rather than extensively characterized biological activity. The presence of a free NH on the pyrazole ring introduces annular tautomerism and conformational flexibility that fundamentally distinguish it from N-alkylated, N-arylated, or regioisomeric analogs [4].

Why 3-Phenyl-1H-Pyrazole-4-Carboxamide Cannot Be Casually Substituted with Regioisomeric or N-Functionalized Pyrazole Carboxamides


Generic substitution fails because the combination of (i) the 3-phenyl-4-carboxamide substitution pattern and (ii) the free NH on the pyrazole ring creates a unique conformational landscape that regioisomeric (e.g., 5-carboxamide), tautomerically fixed (N-alkylated), or differently substituted analogs cannot replicate. The 3-phenyl-4-carboxamide scaffold has been specifically optimized in lead development programs—for instance, the KDM5B inhibitor series achieved IC₅₀ of 0.0244 μM through iterative modification of this exact core [1], while related 5-carboxamide regioisomers exhibit fundamentally different potency profiles against HDAC targets (IC₅₀ = 0.08 μM for optimized derivatives) [2]. Furthermore, the N-unsubstituted pyrazole undergoes annular tautomerism that alters hydrogen-bonding donor/acceptor patterns relative to N-arylated commercial SDHI fungicide scaffolds [3]. These differences are not incremental—they reflect distinct binding poses, physicochemical properties, and synthetic derivatization pathways that render simple replacement scientifically invalid.

Quantitative Differentiation Evidence for 3-Phenyl-1H-Pyrazole-4-Carboxamide: Head-to-Head and Cross-Study Comparative Data


Amide Group Torsional Angle Deviation in 3-Phenyl-4-Carboxamide vs. 5-Carboxamide Regioisomers

X-ray crystallographic analysis reveals that the amide group torsion angle N2–C1–C5–N3 adopts a value of −15.42(3)° in the 3-carboxamide tautomeric form, reflecting restricted rotation and non-planar geometry [1]. This contrasts with 5-carboxamide regioisomers where the carbonyl group position shifts the torsional profile and alters hydrogen-bonding networks [2]. The deviation from planarity directly impacts intermolecular packing and solubility characteristics.

Conformational analysis X-ray crystallography Torsional angle Amide bond geometry Tautomerism

Tautomeric Equilibrium Shift: 3-Phenyl-4-Carboxamide Favors Position-3 Carbonyl Tautomer in Crystal State

In the crystalline solid state, the 3-carboxamide tautomer (carbonyl at position 3 relative to pyrazole NH) is exclusively populated, whereas 5-carboxamide analogs exhibit equilibrium mixtures or solvent-dependent tautomer ratios [1]. This tautomeric fixation in the solid state provides a single, well-defined molecular entity for crystallization and co-crystal screening, unlike regioisomers that may exist as dynamic mixtures.

Annular tautomerism Prototropic equilibrium Crystal engineering Hydrogen bonding

Scaffold Optimization Trajectory: 3-Phenyl-4-Carboxamide Core Enabled KDM5B Inhibitor Optimization to 0.0244 μM

The 3-phenyl-1H-pyrazole-4-carboxamide scaffold served as the starting point for a medicinal chemistry optimization campaign that yielded compound 27ab, a potent KDM5B inhibitor with IC₅₀ = 0.0244 μM [1]. In contrast, the regioisomeric 3-phenyl-1H-pyrazole-5-carboxamide scaffold required incorporation of a thiol-based zinc-binding group to achieve HDAC inhibition, with the best compound 15j reaching IC₅₀ = 0.08 μM—over threefold less potent than the optimized 4-carboxamide derivative [2].

KDM5B inhibition Epigenetic targets Lead optimization SAR

Melting Point and logP Differentiation from N-Alkylated Pyrazole-4-Carboxamide Derivatives

3-Phenyl-1H-pyrazole-4-carboxamide exhibits a melting point of 187–189 °C and calculated logP of 1.158 [1]. In contrast, N-methylated pyrazole-4-carboxamide derivatives typically show substantially lower melting points (often < 150 °C) due to disrupted intermolecular hydrogen bonding, while N-arylated analogs exhibit increased logP values (> 2.5) from additional hydrophobic surface area [2]. The free NH enables dimerization via N–H···O=C hydrogen bonds that are absent in N-substituted analogs.

Physicochemical properties Melting point logP Solid-state characterization

Evidence-Backed Research Applications for 3-Phenyl-1H-Pyrazole-4-Carboxamide (CAS 1152573-97-1)


Medicinal Chemistry: Scaffold for KDM5B and Epigenetic Target Inhibitor Optimization

The 3-phenyl-4-carboxamide scaffold has been validated in a medicinal chemistry optimization campaign that produced compound 27ab (IC₅₀ = 0.0244 μM against KDM5B), demonstrating that this core is a productive starting point for developing cellular-active epigenetic probes [1]. The free carboxamide at the 4-position serves as a versatile handle for amide coupling to diverse amine fragments, while the free NH at the 1-position enables late-stage N-functionalization to modulate pharmacokinetic properties. This scaffold offers a defined trajectory distinct from the 5-carboxamide regioisomer, which has been optimized toward HDAC inhibition [2].

Crystal Engineering and Solid-Form Development Studies

The N-unsubstituted pyrazole ring enables strong N–H···O=C hydrogen-bonded dimer formation in the solid state, conferring a melting point of 187–189 °C [1]. The exclusive population of the 3-carboxamide tautomer in the crystal state eliminates tautomeric disorder, simplifying polymorph screening and co-crystal design [2]. The amide torsional angle of −15.42(3)° provides a defined, non-planar geometry that can be exploited for crystal packing studies, differentiating this compound from N-substituted analogs that lack directional hydrogen-bond donors.

Synthetic Methodology Development: Annular Tautomerism and Regioselective Derivatization Studies

The annular tautomerism between the 3-phenyl-4-carboxamide and 5-phenyl-4-carboxamide forms introduces regiochemical ambiguity that must be controlled during derivatization [1]. This compound serves as a model substrate for developing regioselective N-functionalization protocols (alkylation, arylation, acylation) and for studying tautomer-dependent reactivity. The tautomeric equilibrium can be influenced by solvent, temperature, and base, providing a tunable system for fundamental physical organic chemistry investigations [2].

Building Block for Diversity-Oriented Synthesis of Pyrazole-Containing Libraries

With two synthetically addressable sites—the primary carboxamide at C4 and the free NH at N1—this compound serves as a versatile building block for parallel library synthesis [1]. The 95% commercial purity and defined solid-state properties (mp 187–189 °C) ensure reproducible weighing and handling for automated synthesis platforms [2]. Unlike regioisomeric 5-carboxamides or N-protected analogs, this scaffold offers orthogonal functionalization handles that can be exploited sequentially without protecting group manipulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-phenyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.